REACTION_CXSMILES
|
CC([CH:5]1[CH2:10][CH:9]([C:11]([NH:13][CH2:14][C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:16]=2[Cl:22])=[O:12])[CH2:8][CH2:7][N:6]1C([O-])=O)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[Cl:22][C:16]1[CH:17]=[C:18]([Cl:21])[CH:19]=[CH:20][C:15]=1[CH2:14][NH:13][C:11]([CH:9]1[CH2:10][CH2:5][NH:6][CH2:7][CH2:8]1)=[O:12]
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Name
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1,1-dimethylethyl-4-({[(2,4-dichlorophenyl)methyl]amino}carbonyl)-1-piperidinecarboxylate
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Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1N(CCC(C1)C(=O)NCC1=C(C=C(C=C1)Cl)Cl)C(=O)[O-]
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Name
|
|
Quantity
|
117 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
117 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
A 500 mL round bottom flask equipped with a magnetic stir bar
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Type
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CUSTOM
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Details
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The volatiles were removed by rotary evaporation
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Type
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DISSOLUTION
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Details
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the crude oil was dissolved in ethyl acetate
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Type
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WASH
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Details
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washed with saturated sodium bicarbonate solution (3×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)CNC(=O)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 47 mmol | |
AMOUNT: MASS | 13.5 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |